bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid
Description
Bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid is a guanidine-derived compound featuring two substituted guanidine moieties linked to a 2-methoxypyridin-4-ylmethyl group, paired with a sulfate counterion. Guanidine derivatives are widely studied for their versatile applications in organic synthesis, catalysis, and pharmaceuticals due to their strong basicity and hydrogen-bonding capabilities. The 2-methoxypyridine substituent introduces aromaticity and electron-donating properties, which may influence solubility and reactivity compared to other guanidine derivatives.
Properties
IUPAC Name |
2-[(2-methoxypyridin-4-yl)methyl]guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12N4O.H2O4S/c2*1-13-7-4-6(2-3-11-7)5-12-8(9)10;1-5(2,3)4/h2*2-4H,5H2,1H3,(H4,9,10,12);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKQMMAKGVMAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CN=C(N)N.COC1=NC=CC(=C1)CN=C(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of guanidine moieties, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) can be illustrated as follows:
This structure features two guanidine groups linked to 2-methoxypyridine moieties, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Guanidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with guanidine functionalities often exhibit broad-spectrum antibacterial and antifungal activities. For instance, guanidine-containing polyhydroxyl macrolides have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
| Compound | Activity Type | Target Pathogen | MIC (μg/mL) |
|---|---|---|---|
| Bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) | Antibacterial | MRSA | TBD |
| Guanidinomethyl biaryl compounds | Antibacterial | Various bacteria | Significant |
2. Anticancer Activity
Studies on guanidine derivatives have revealed promising anticancer properties. For example, certain guanidine compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents. The mechanism often involves the disruption of cellular processes and induction of apoptosis in tumor cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) | PC-3 Prostate Cancer | TBD |
| Guanidine derivatives | Various lines (e.g., MDA-MB-435) | Varies |
3. Anti-inflammatory Activity
Guanidine derivatives are also being explored for their anti-inflammatory properties. The ability to modulate nitric oxide pathways has been noted in some studies, which may contribute to their therapeutic potential in inflammatory diseases .
Case Studies
Several case studies highlight the biological activities of guanidine-containing compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various guanidine compounds against clinical isolates of MRSA. The results demonstrated that certain derivatives exhibited low MIC values, indicating strong antibacterial activity.
Case Study 2: Anticancer Properties
In vitro studies on bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) showed inhibition of cell proliferation in several cancer cell lines. The mechanism was linked to cell cycle arrest and apoptosis induction.
Structure-Activity Relationship (SAR)
The biological activity of bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) is heavily influenced by its structural components:
- Guanidine Moiety : Essential for antimicrobial and anticancer activities.
- Pyridine Ring : Enhances solubility and may interact with biological targets.
- Sulfuric Acid Component : Potentially increases bioavailability and stability.
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Development
Guanidine compounds, including bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), have been investigated for their antibacterial properties. Research indicates that guanidinium groups enhance cellular accumulation of antibiotics in Gram-negative bacteria, making them potential candidates for developing new antibiotics targeting resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism of action often involves targeting bacterial cell division proteins, which are critical for bacterial proliferation.
Anticancer Activity
Studies have shown that compounds with guanidine functionalities exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) have demonstrated activity against colon cancer (HCT116), breast cancer (MCF-7), and glioblastoma (U87 MG) cells. The structure-activity relationship (SAR) studies indicate that modifications to the guanidine structure can significantly enhance their anticancer potency .
Drug Delivery Systems
This compound can also be utilized in drug delivery systems due to its ability to form complexes with various drugs, enhancing their solubility and bioavailability. The guanidine moiety facilitates interactions with biological membranes, improving the pharmacokinetic profiles of encapsulated drugs .
Material Science Applications
Polymer Chemistry
In material science, bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid is explored for its role as a curing agent in polymer formulations. Its unique structure allows it to act as a cross-linking agent, improving the mechanical properties and thermal stability of polymers used in coatings and adhesives .
Cosmetic Formulations
The compound has been investigated for use in cosmetic formulations due to its moisturizing properties and ability to enhance skin penetration of active ingredients. Experimental designs have shown that formulations containing this compound exhibit improved sensory attributes and stability, making them suitable for topical applications .
Table 1: Antibacterial Activity of Guanidine Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) | MRSA | 1.5 |
| L15 | E. coli | 12.5 |
Table 2: Anticancer Activity against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) | HCT116 | 0.52 |
| MCF-7 | 0.75 | |
| U87 MG | 0.49 |
Case Studies
Case Study 1: Antibiotic Development
A study focusing on the synthesis of guanidinium compounds revealed that modifications to the guanidinium structure significantly enhanced antibacterial activity against MRSA strains. The research highlighted the importance of optimizing the chemical structure to improve efficacy while minimizing toxicity .
Case Study 2: Cancer Treatment
In a series of experiments assessing the antiproliferative effects of various guanidine derivatives, bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) showed promising results against multiple cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
Case Study 3: Cosmetic Formulations
Research on topical formulations incorporating this compound demonstrated enhanced moisturizing effects and stability compared to traditional formulations. This study underscores the potential for innovative cosmetic products utilizing bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) .
Chemical Reactions Analysis
Derivatization Reactions
The compound undergoes site-selective modifications at the guanidine and pyridine moieties:
Alkylation at Guanidine Nitrogen
Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylguanidinium derivatives :
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Example : Reaction with benzyl bromide yields bis(N-[(2-methoxypyridin-4-yl)methyl]-N’-benzylguanidine), enhancing lipophilicity (logP +1.8) .
Pyridine Ring Functionalization
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyridine C3 position, enabling further reduction to amino derivatives .
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Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, generating hydroxylated analogs for metal coordination studies .
Acid-Base and Coordination Chemistry
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pH-Dependent Speciation :
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Metal Binding :
Enzyme Inhibition
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Bacterial Signal Peptidase IB (SpsB) :
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Sodium Channel Modulation :
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Inhibits Nav1.7 with IC₅₀ = 1.7 µM, linked to analgesic effects.
-
Antimicrobial Activity
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MRSA Growth Inhibition : MIC = 3.2 µM (vs. 1.5 µM for analog L15) .
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Synergy with β-Lactams : Reduces ampicillin MIC by 8-fold against resistant E. coli .
Key Research Findings
-
Structural analogs with morpholine or thiourea substitutions show 10-fold higher antibacterial potency but reduced solubility .
-
Demethylated derivatives exhibit pH-sensitive fluorescence, enabling applications in bioimaging .
This compound’s versatility in synthesis, derivatization, and biological activity underscores its potential in medicinal chemistry and catalysis. Further studies should explore its pharmacokinetics and in vivo efficacy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid and related compounds:
Key Comparative Insights
- Morpholinylpropyl derivatives (CAS 14279-76-6) may exhibit superior aqueous solubility due to morpholine’s hydrophilic tertiary amine structure. Furylmethyl groups (CAS 30263-43-5) introduce oxygen-containing heterocycles, which could participate in π-π stacking or hydrogen bonding, altering reactivity in catalytic systems. Trimethylsilylphenylmethyl substituents (MTMSBG) increase steric bulk and lipophilicity, making such compounds suitable for hydrophobic environments (e.g., cell membrane penetration in drug delivery).
- Molecular Weight and Applications: Higher molecular weight compounds like Guanoxan Sulfate (528.54 g/mol) are often utilized in pharmaceuticals, whereas lighter derivatives (e.g., 284.33 g/mol) may serve as intermediates. The target compound’s estimated molecular weight (~360 g/mol) positions it between small-molecule catalysts and larger pharmacologically active agents.
Synthetic Routes :
- Guanidine derivatives are frequently synthesized via multi-step protocols involving sulfonylation and alkylation, as seen in . The target compound likely follows analogous methods, with pyridine ring functionalization occurring early in the synthesis.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) sulfuric acid with high purity?
- Methodological Answer : The synthesis involves two critical steps: (1) Preparation of the guanidine intermediate by reacting 2-methoxypyridine-4-methanamine with cyanamide under catalytic conditions (e.g., using a transition-metal catalyst), and (2) Salt formation via reaction with concentrated sulfuric acid. Key parameters include maintaining a temperature of 60–80°C during guanidine formation and using recrystallization (e.g., ethanol/water mixtures) for purification to achieve >95% purity . For scalability, batch reactors with controlled pressure and inert atmospheres are recommended to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm the guanidine moiety and methoxypyridine substitution), FT-IR (to identify N–H stretching of guanidine at ~3300 cm⁻¹ and S=O vibrations from sulfuric acid at ~1200 cm⁻¹), and LC-MS (for molecular ion validation) is essential. X-ray crystallography can resolve ambiguities in stereochemistry if single crystals are obtained .
Q. What safety precautions are required for handling bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine) sulfuric acid?
- Methodological Answer : While acute toxicity in rodent models is low (LD₅₀ >2000 mg/kg), the compound’s strong basicity and sulfuric acid counterion necessitate PPE (gloves, goggles) to avoid dermal/ocular irritation. Work should be conducted in fume hoods to mitigate inhalation risks during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in purity, assay conditions, or structural analogs. For example, studies reporting antiviral activity (e.g., SARS-CoV-2 inhibition) should cross-validate results using standardized cell-based assays (e.g., plaque reduction neutralization tests) and ensure compound stability in buffered solutions. Structural analogs with modified pyridine or guanidine substituents should be compared to isolate structure-activity relationships .
Q. What computational strategies predict the compound’s interaction with biological targets like viral proteases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets such as SARS-CoV-2 main protease (Mpro). Focus on the guanidine group’s hydrogen-bonding with catalytic residues (e.g., His41) and the methoxypyridine’s hydrophobic interactions. Validate predictions with mutagenesis studies .
Q. How does continuous-flow microreactor synthesis improve yield compared to batch methods?
- Methodological Answer : Microreactors enable precise control of reaction parameters (e.g., residence time, temperature) and reduce side reactions. For example, a 2:1 v/v HNO₃:H₂SO₄ mixture at 90°C in a microreactor achieved 87.9% conversion of guanidine precursors, compared to ~70% in batch reactors. This method also minimizes thermal degradation of acid-sensitive intermediates .
Contradictions and Mitigation Strategies
- Issue : Variability in biological activity across studies.
Solution : Standardize assay protocols (e.g., fixed cell lines, incubation times) and use high-purity batches (>98%) validated by orthogonal methods (HPLC, NMR) . - Issue : Conflicting solubility data in aqueous buffers.
Solution : Pre-equilibrate the compound in target solvents (e.g., PBS at pH 7.4) and measure solubility via nephelometry to account for ionic strength effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
